Cas no 2228740-87-0 (1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one)
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one
- 1-(5-Bromo-2-chlorophenyl)-2,2-difluoroethanone
- 2228740-87-0
- EN300-1949156
-
- Inchi: 1S/C8H4BrClF2O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H
- InChI Key: LGTSFDBONLZZQJ-UHFFFAOYSA-N
- SMILES: C(C1C=C(Br)C=CC=1Cl)(=O)C(F)F
Computed Properties
- Exact Mass: 267.91021g/mol
- Monoisotopic Mass: 267.91021g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949156-0.05g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-0.1g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-0.25g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-0.5g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-1.0g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 1g |
$943.0 | 2023-05-24 | ||
| Enamine | EN300-1949156-2.5g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-5.0g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 5g |
$2732.0 | 2023-05-24 | ||
| Enamine | EN300-1949156-10.0g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 10g |
$4052.0 | 2023-05-24 | ||
| Enamine | EN300-1949156-1g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1949156-5g |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one |
2228740-87-0 | 5g |
$2858.0 | 2023-09-17 |
1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one
Introduction to Compound with CAS No. 2228740-87-0 and Product Name: 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one
The compound identified by the CAS number 2228740-87-0 and the product name 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential applications in medicinal chemistry. The presence of both bromo and chloro substituents on the aromatic ring, combined with the difluoroethyl ketone moiety, makes this molecule a promising candidate for further exploration in drug discovery and development.
One of the most striking features of this compound is its structural complexity, which arises from the combination of multiple functional groups. The aromatic ring substituted with bromo and chloro atoms introduces electrophilic centers that can participate in various chemical reactions, while the difluoroethyl ketone group provides a versatile handle for further derivatization. This structural diversity has made 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one a subject of intense interest among researchers seeking novel pharmacophores.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve their pharmacokinetic properties, making them more effective in clinical settings. The difluoroethyl group in 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one is particularly noteworthy for its potential to confer these desirable properties on any derivatives it might form.
Moreover, the bromo and chloro substituents on the aromatic ring offer additional opportunities for chemical modification. These halogen atoms can undergo various reactions such as cross-coupling, nucleophilic substitution, and metal-catalyzed transformations, allowing for the synthesis of a wide array of derivatives. This flexibility makes 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one a valuable building block for medicinal chemists looking to develop new therapeutic agents.
Recent studies have highlighted the importance of halogenated aromatic compounds in the development of anticancer agents. The electron-withdrawing nature of bromo and chloro groups can enhance the binding affinity of these molecules to biological targets, leading to more potent pharmacological effects. Additionally, fluorine atoms have been shown to improve the selectivity of drugs by modulating their interactions with enzymes and receptors. The combination of these elements in 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one suggests that it could be a key intermediate in the synthesis of novel anticancer drugs.
The compound's potential applications extend beyond oncology. Researchers are exploring its use in other therapeutic areas such as anti-inflammatory and antimicrobial drug development. The structural features of 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one make it an attractive candidate for designing molecules that can interact with various biological pathways involved in these diseases. For instance, its ability to undergo selective modifications allows chemists to fine-tune its properties for specific biological targets.
In conclusion, 1-(5-bromo-2-chlorophenyl)-2,2-difluoroethan-1-one (CAS No. 2228740-87-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of bromo, chloro, and difluoroethyl groups, make it a versatile intermediate for synthesizing novel therapeutic agents. The growing body of research on halogenated aromatic compounds underscores their importance in drug discovery, making this compound a valuable asset for future developments in medicinal chemistry.
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